molecular formula C13H19N3O5S B2717984 2-[[1-(2-Nitrophenyl)sulfonylpiperidin-3-yl]amino]ethanol CAS No. 2138563-59-2

2-[[1-(2-Nitrophenyl)sulfonylpiperidin-3-yl]amino]ethanol

Cat. No. B2717984
CAS RN: 2138563-59-2
M. Wt: 329.37
InChI Key: CTJWNMAUNUBQTG-UHFFFAOYSA-N
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Description

The compound “2-[[1-(2-Nitrophenyl)sulfonylpiperidin-3-yl]amino]ethanol” is a derivative of piperidine . Piperidines are among the most important synthetic fragments for designing drugs and play a significant role in the pharmaceutical industry . Their derivatives are present in more than twenty classes of pharmaceuticals, as well as alkaloids .


Synthesis Analysis

Piperidine-containing compounds represent one of the most important synthetic medicinal blocks for drug construction, and their synthesis has long been widespread . The development of fast and cost-effective methods for the synthesis of substituted piperidines is an important task of modern organic chemistry . In the last several years, a lot of reviews concerning specific methods of piperidine synthesis, functionalization, and their pharmacological application were published .


Molecular Structure Analysis

The molecular structure of “2-[[1-(2-Nitrophenyl)sulfonylpiperidin-3-yl]amino]ethanol” is represented by the linear formula C13H18N2O5S . It includes a six-membered heterocycle including one nitrogen atom and five carbon atoms in the sp3-hybridized state .


Chemical Reactions Analysis

Piperidines are involved in intra- and intermolecular reactions leading to the formation of various piperidine derivatives: substituted piperidines, spiropiperidines, condensed piperidines, and piperidinones . These reactions include hydrogenation, cyclization, cycloaddition, annulation, amination, and multicomponent reactions .


Physical And Chemical Properties Analysis

The compound “2-[[1-(2-Nitrophenyl)sulfonylpiperidin-3-yl]amino]ethanol” has a molecular weight of 314.36 . It is a solid substance . The InChI code is 1S/C13H18N2O5S/c16-10-8-11-5-3-4-9-14 (11)21 (19,20)13-7-2-1-6-12 (13)15 (17)18/h1-2,6-7,11,16H,3-5,8-10H2 .

Safety and Hazards

The safety information available indicates that this compound may be harmful if swallowed, in contact with skin, or if inhaled . Precautionary measures include avoiding breathing dust/fume/gas/mist/vapors/spray and washing thoroughly after handling . In case of inadequate ventilation, respiratory protection should be worn .

Future Directions

Piperidines play a significant role in the pharmaceutical industry, and more than 7000 piperidine-related papers were published during the last five years according to Sci-Finder . Therefore, the development of fast and cost-effective methods for the synthesis of substituted piperidines, including “2-[[1-(2-Nitrophenyl)sulfonylpiperidin-3-yl]amino]ethanol”, is an important task of modern organic chemistry . This will continue to be a significant area of research in the future .

properties

IUPAC Name

2-[[1-(2-nitrophenyl)sulfonylpiperidin-3-yl]amino]ethanol
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H19N3O5S/c17-9-7-14-11-4-3-8-15(10-11)22(20,21)13-6-2-1-5-12(13)16(18)19/h1-2,5-6,11,14,17H,3-4,7-10H2
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CTJWNMAUNUBQTG-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC(CN(C1)S(=O)(=O)C2=CC=CC=C2[N+](=O)[O-])NCCO
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H19N3O5S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

329.37 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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